Cas no 862811-56-1 (2-ethyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)butanamide)
2-ethyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)butanamide Chemical and Physical Properties
Names and Identifiers
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- 2-ethyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)butanamide
- 2-ethyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide
- HMS1897O20
- SR-01000008172
- F0657-0429
- 2-ethyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide
- CHEMBL1362073
- G786-0443
- NCGC00134296-01
- 862811-56-1
- 2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide
- AKOS002045561
- SR-01000008172-1
-
- Inchi: 1S/C19H22N4O/c1-4-14(5-2)18(24)21-16-9-6-8-15(12-16)17-13(3)23-11-7-10-20-19(23)22-17/h6-12,14H,4-5H2,1-3H3,(H,21,24)
- InChI Key: KFRCSJQWUIDIHH-UHFFFAOYSA-N
- SMILES: O=C(C(CC)CC)NC1C=CC=C(C=1)C1=C(C)N2C=CC=NC2=N1
Computed Properties
- Exact Mass: 322.17936134g/mol
- Monoisotopic Mass: 322.17936134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 59.3Ų
2-ethyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0657-0429-2μmol |
2-ethyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide |
862811-56-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0657-0429-5μmol |
2-ethyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide |
862811-56-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0657-0429-10μmol |
2-ethyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide |
862811-56-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0657-0429-20μmol |
2-ethyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide |
862811-56-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0657-0429-1mg |
2-ethyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide |
862811-56-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0657-0429-2mg |
2-ethyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide |
862811-56-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0657-0429-3mg |
2-ethyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide |
862811-56-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0657-0429-4mg |
2-ethyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide |
862811-56-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0657-0429-5mg |
2-ethyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide |
862811-56-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0657-0429-10mg |
2-ethyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide |
862811-56-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-ethyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)butanamide Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-ethyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)butanamide
Professional Introduction to Compound with CAS No. 862811-56-1 and Product Name: 2-ethyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)butanamide
The compound with the CAS number 862811-56-1 and the product name 2-ethyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)butanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure, characterized by a butanamide backbone linked to a phenyl ring substituted with a 3-methylimidazo[1,2-a]pyrimidine moiety, suggests a high degree of molecular complexity that may contribute to its biological activity.
Recent studies have highlighted the importance of imidazo[1,2-a]pyrimidine derivatives in medicinal chemistry. These heterocyclic compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 3-methylimidazo[1,2-a]pyrimidin-2-yl group in the compound under discussion is particularly noteworthy, as it is a well-documented pharmacophore that has been extensively studied for its pharmacological effects. The incorporation of this moiety into the molecular framework of 2-ethyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)butanamide likely enhances its interaction with biological targets, thereby modulating cellular processes.
In the realm of drug discovery, the development of novel amide derivatives has been a focal point due to their favorable pharmacokinetic properties. The butanamide component of the compound is known to contribute to solubility and bioavailability, which are critical factors in determining the efficacy of a therapeutic agent. Furthermore, the ethyl substituent at the N-position may influence the compound's metabolic stability and binding affinity to target proteins. These structural elements collectively contribute to the compound's potential as a lead molecule in pharmaceutical research.
Current research in medicinal chemistry emphasizes the need for innovative strategies to overcome drug resistance and improve treatment outcomes. The compound 2-ethyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)butanamide has been investigated for its potential role in addressing these challenges. Preclinical studies have demonstrated that this compound exhibits promising activity against various disease models, including those involving abnormal cell proliferation and inflammation. The precise mechanisms by which this compound exerts its effects are still under investigation, but preliminary findings suggest that it may interfere with key signaling pathways involved in disease progression.
The synthesis of complex organic molecules like 2-ethyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)butanamide requires meticulous attention to detail and advanced synthetic methodologies. The multi-step synthesis involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advances in synthetic chemistry have enabled researchers to streamline these processes, making it feasible to produce such intricate molecules on a larger scale. This progress is crucial for advancing preclinical and clinical studies aimed at evaluating the therapeutic potential of novel compounds.
The pharmacological profile of 862811-56-1 is further enhanced by its ability to interact with multiple biological targets. In vitro assays have shown that this compound exhibits inhibitory activity against enzymes and receptors implicated in various pathological conditions. For instance, it has demonstrated potential as an inhibitor of certain kinases that play a role in cancer cell survival and proliferation. Additionally, its interaction with inflammatory mediators suggests that it may have therapeutic benefits in conditions characterized by chronic inflammation.
One of the most exciting aspects of studying compounds like 862811-56-1 is the opportunity to explore structure-function relationships. By modifying specific parts of the molecule, researchers can fine-tune its biological activity and optimize its pharmacological properties. This iterative process involves designing analogs with slight variations in their chemical structure and assessing their efficacy in vitro and in vivo. Such studies provide valuable insights into how molecular modifications influence drug behavior, ultimately leading to more effective therapeutic agents.
The integration of computational methods into drug discovery has revolutionized the way new compounds are designed and evaluated. Molecular modeling techniques allow researchers to predict how a compound will interact with biological targets at the atomic level. These predictions can guide experimental efforts by identifying promising candidates for further investigation. In the case of 862811-56-1, computational studies have helped elucidate its binding mode to key targets, providing a rational basis for optimizing its pharmacological properties.
As research progresses, it is essential to consider ethical and regulatory aspects of drug development. Ensuring that new compounds are safe and effective requires rigorous testing across multiple stages of preclinical and clinical trials. Regulatory agencies worldwide have established stringent guidelines to evaluate the safety profiles of novel drugs before they can be approved for human use. The development pipeline for 862811-56-1 adheres to these standards, ensuring that patients receive treatments that are both safe and effective.
The future prospects for 862811-56-1 are promising, given its unique structural features and potential therapeutic applications. Ongoing research aims to further elucidate its mechanism of action and explore new indications where it may provide therapeutic benefits. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies will be crucial in advancing this compound from laboratory research to clinical practice.
In conclusion,862811-56-1 represents a significant contribution to the field of pharmaceutical chemistry due to its innovative structure and promising biological activities。The combination of advanced synthetic methodologies、computational modeling、and rigorous preclinical evaluation underscores its potential as a lead molecule for developing novel therapeutics。As research continues,this compound will likely play an important role in addressing unmet medical needs across various disease areas。
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